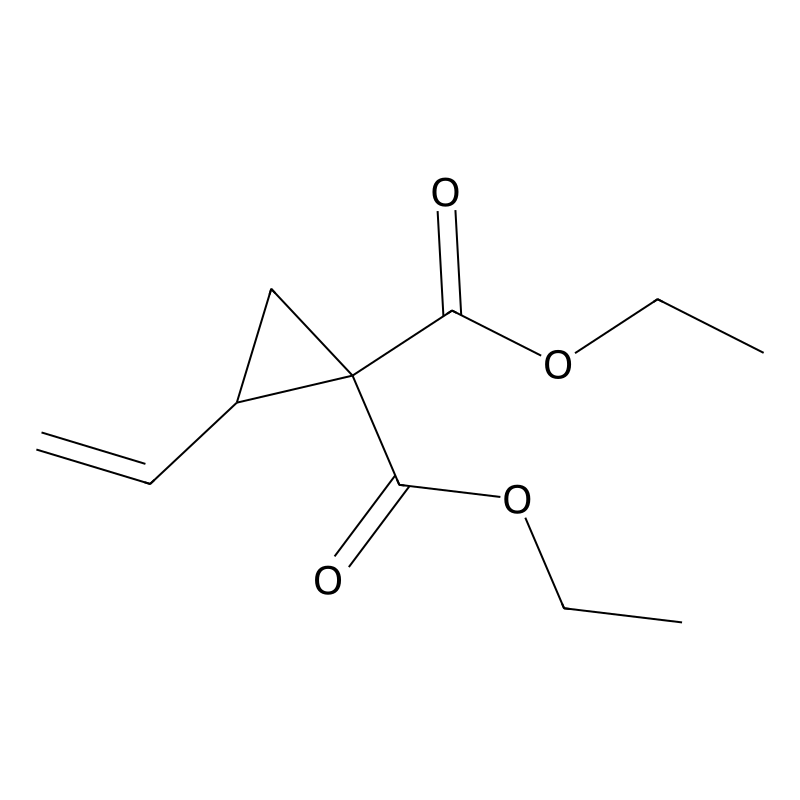

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C₁₁H₁₆O₄. It can be synthesized through various methods, including the Diels-Alder reaction between cyclopentadiene and diethyl fumarate. The characterization of this compound is typically done using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Applications in Organic Synthesis:

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate serves as a valuable building block in organic synthesis due to its unique structural features. The presence of the vinyl group and the two ester functionalities allows for further transformations through various reactions []. Some examples include:

- Ring-opening reactions: The cyclopropane ring can be opened under specific conditions, leading to various functionalized derivatives [].

- Cycloadditions: The vinyl group can participate in cycloaddition reactions with different dienophiles, forming complex cyclic structures [].

- Decarboxylation: The ester groups can be removed under specific conditions, providing access to new vinylcyclopropane derivatives [].

Research in Catalysis:

Recent research has explored the potential of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate as a ligand in transition-metal catalysis. The study suggests that this compound can form stable complexes with different metal centers, potentially leading to the development of new catalysts for various organic transformations [].

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula CHO. It features a cyclopropane ring with two carboxylate groups and a vinyl group attached to it. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound can be synthesized in high purity through specific

- Nucleophilic Attack: The compound is prone to nucleophilic attack at the methine position, leading to various products depending on the nucleophile used. This can include reactions with alcohols and amines .

- Ring-opening Reactions: The cyclopropane ring can undergo ring-opening reactions via free radicals, particularly when subjected to heat or light, resulting in more complex structures .

- Hydrophosphination: Recent studies have demonstrated that diethyl 2-vinylcyclopropane-1,1-dicarboxylate can react with primary or secondary phosphines under UV light, facilitating the formation of phosphine derivatives .

The synthesis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate typically involves a two-step process:

- Isomerization: A mixture of cis- and trans-1,4-dichlorobutene-2 is isomerized to enrich the trans isomer using catalytic methods.

- Cyclocondensation: The trans isomer is then reacted with diethyl malonate in the presence of a metallic alkoxide catalyst. This reaction yields diethyl 2-vinylcyclopropane-1,1-dicarboxylate with high purity and yield (approximately 75-80%) while minimizing byproducts .

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate has several potential applications:

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.

- Medicinal Chemistry: The compound may be explored for its pharmacological properties, especially in drug development processes where cyclopropane-containing compounds are of interest.

- Material Science: Its unique structure could also find applications in developing novel materials or polymers.

Interaction studies involving diethyl 2-vinylcyclopropane-1,1-dicarboxylate primarily focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding how this compound can be utilized in synthetic chemistry and its potential biological effects. Research indicates that the compound can form adducts with various reagents under specific conditions, which could lead to new synthetic pathways or materials .

Several compounds share structural similarities with diethyl 2-vinylcyclopropane-1,1-dicarboxylate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | Cyclopropane derivative | Similar reactivity but differs in alkyl substitution |

| Ethyl 3-vinylcyclobutane-1,1-dicarboxylate | Cyclobutane derivative | Different ring structure; potential for different reactivity |

| Diethyl maleate | Maleic acid derivative | Different functional groups; used as a building block in polymer chemistry |

| Diethyl fumarate | Fumaric acid derivative | Similar dicarboxylate structure; used in various synthetic applications |

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate stands out due to its unique cyclopropane ring structure combined with vinyl and dicarboxylate functionalities. This combination may offer distinctive reactivity patterns compared to other similar compounds.

Early Synthetic Efforts

The compound was first synthesized in the 1950s through the condensation of 1,4-dihalobutene-2 derivatives with diethyl sodiomalonate. Kierstead et al. demonstrated that trans-1,4-dibromo-2-butene reacts with ethyl sodiomalonate in ethanol to yield diethyl 2-vinylcyclopropane-1,1-dicarboxylate. Murdock and Angier later optimized this method using trans-1,4-dichlorobutene-2, achieving yields exceeding 70%. Stereochemical control proved critical, as cis-dihalobutene isomers led to competing cyclopentene byproducts.

Nomenclature and Synonyms

The systematic IUPAC name derives from the cyclopropane core:

- IUPAC Name: Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate

- Common Synonyms:

- 1,1-Bis(ethoxycarbonyl)-2-vinylcyclopropane

- 2-Vinyl-1,1-cyclopropanedicarboxylic acid diethyl ester

- Ethyl 1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylate

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 7686-78-4 | |

| Molecular Formula | C~11~H~16~O~4~ | |

| Molecular Weight | 212.24 g/mol |

Malonic Ester Synthesis Pathways

The malonic ester synthesis represents the most established and widely utilized approach for the preparation of diethyl 2-vinylcyclopropane-1,1-dicarboxylate [1] [2]. This methodology exploits the enhanced acidity of the methylene protons in diethyl malonate, which are positioned between two electron-withdrawing carbonyl groups, facilitating deprotonation under basic conditions [3] [4]. The resulting enolate anion serves as a nucleophilic species capable of undergoing substitution reactions with appropriate electrophiles to form the cyclopropane ring system [5].

Alkylation of Diethyl Malonate with 1,4-Dihalobutene

The fundamental reaction involves the alkylation of diethyl malonate with 1,4-dihalobutene derivatives under basic conditions [1] [6]. The process proceeds through initial deprotonation of diethyl malonate using sodium ethoxide or potassium carbonate, generating a stabilized enolate intermediate [7]. This enolate subsequently undergoes nucleophilic attack on 1,4-dihalobutene-2, resulting in intramolecular cyclization to form the desired vinylcyclopropane structure [1].

Research conducted by Kierstead and colleagues demonstrated that the stereochemistry of the starting dihalobutene significantly influences product formation [1] [6]. Trans-1,4-dichlorobutene-2 yields exclusively diethyl 2-vinylcyclopropane-1,1-dicarboxylate through a mechanistic pathway that maintains the stereochemical integrity of the starting material [1]. In contrast, cis-1,4-dichlorobutene-2 produces both the desired vinylcyclopropane product and diethyl cyclopentene-3-ene-1,1-dicarboxylate in approximately equal proportions [1].

The reaction mechanism involves formation of an intermediate alkylated malonate, followed by intramolecular displacement of the second halogen atom to complete the cyclopropane ring closure [1] [8]. Patent literature indicates that commercial 1,4-dichlorobutene-2 typically consists of a mixture containing approximately 80% trans and 20% cis isomers, necessitating careful consideration of starting material composition [1].

Standard reaction conditions employ a 1:1 molar ratio of diethyl malonate to 1,4-dichlorobutene-2 in the presence of sodium ethoxide in ethanol at reflux temperature [3] [4]. Alternative conditions utilizing potassium carbonate in dimethylformamide at room temperature have been reported to achieve yields of 83% with improved selectivity [7]. The reaction typically requires 3-6 hours for completion under conventional heating conditions [2] [7].

Optimization of Base-Catalyzed Cyclopropanation

Significant advances in reaction optimization have emerged through systematic investigation of reaction parameters including base selection, solvent systems, and reaction conditions [8] [9]. Phase transfer catalytic methods have demonstrated remarkable improvements in both yield and selectivity compared to traditional approaches [8].

| Reaction Condition | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Standard sodium ethoxide/ethanol | 78 | 3-6 | 60-75 | Moderate |

| Dimethylformamide/potassium carbonate/room temperature | 25 | 3 | 83 | Good |

| Dimethylformamide/potassium carbonate/reflux | 100 | 1.5 | 90 | Good |

| Phase transfer catalyst | 90-160 | 3-17 | 98 | Excellent |

| Microwave/solvent-free | 120 | 0.33 | 80 | Good |

| Two-step isomerization | 65-70 | 2 | 75-80 | Excellent |

Phase transfer catalytic conditions involve the use of potassium carbonate as the base with catalytic amounts of phase transfer agents such as quaternary ammonium salts [8]. The optimal protocol requires careful timing of catalyst addition, with phase transfer agents introduced after 50-80% conversion of the starting malonate to maximize selectivity [8]. This delayed addition strategy prevents premature intramolecular dehydrohalogenation reactions that can lead to undesired olefinic byproducts [8].

Microwave-assisted synthesis has emerged as an efficient alternative methodology, enabling rapid cyclopropanation under solvent-free conditions [9]. These conditions utilize solid potassium carbonate as the base and achieve complete conversion within 20 minutes at 120°C under microwave irradiation [9]. The absence of phase transfer catalysts in these reactions necessitates higher temperatures but provides environmental advantages through elimination of organic solvents [9].

Transition Metal-Catalyzed Approaches

Transition metal catalysis has provided alternative synthetic routes to diethyl 2-vinylcyclopropane-1,1-dicarboxylate through diverse mechanistic pathways [10] [11]. These methodologies often offer complementary selectivity profiles and enable access to stereoisomers that may be challenging to obtain through conventional malonic ester synthesis [12] [13].

Palladium-catalyzed cross-coupling reactions represent a particularly promising approach for vinylcyclopropane synthesis [14]. Air-stable palladium(I) dimers, specifically [Palladium(I)(μ-iodine)(phosphorus-tert-butyl-3)]2, enable rapid and stereospecific coupling reactions at room temperature [14]. These catalysts facilitate the coupling of cyclopropyl zincate intermediates with vinyl halides to produce vinylcyclopropane derivatives in quantitative yields within 25 minutes [14].

The synthetic utility of palladium catalysis extends to gram-scale preparations with catalyst loadings as low as 0.5 mol% [14]. The reaction tolerates diverse functional groups including conjugated alkenes, sterically hindered alkenes, primary chlorides, and alkynyl moieties [14]. This methodology provides modular access to previously inaccessible vinylcyclopropane derivatives through late-stage functionalization strategies [14].

Nickel(I) metalloradical catalysis has demonstrated unique reactivity in vinylcyclopropane transformations [12]. Unlike conventional radical reactions that typically result in ring-opening under strain release, nickel(I) species promote reversible cis/trans isomerization of vinylcyclopropanes [12]. This process occurs at room temperature within 5 minutes and enables thermodynamic enrichment of specific stereoisomers through iterative treatment cycles [12].

| Metal Catalyst | Reaction Type | Temperature (°C) | Selectivity | Industrial Potential |

|---|---|---|---|---|

| Palladium(0) | Cross-coupling | 25 | High | High |

| Nickel(I) | Metalloradical isomerization | 25 | Excellent | Moderate |

| Rhodium(I) | Cycloaddition | 80-120 | Good | Moderate |

| Iron complexes | Carbon-carbon bond cleavage | 60-100 | Moderate | Low |

| Ruthenium(II) | Cycloaddition | 80-120 | Good | Moderate |

| Gold(I) | Retro-Buchner/cyclopropanation | 75 | Excellent cis | Low |

| Titanium(IV) | Kulinkovich reaction | 0-25 | Good | Moderate |

Gold(I) catalysis enables highly stereoselective cis-vinylcyclopropanation through retro-Buchner reaction pathways [15] [16]. Allylic gold carbenes generated from 7-alkenyl-1,3,5-cycloheptatrienes react with alkenes at 75°C to form vinylcyclopropanes with excellent cis selectivity [16]. The reaction proceeds under significantly milder conditions compared to analogous transformations requiring 120°C, demonstrating the unique catalytic properties of gold complexes [16].

Rhodium and iron catalysts facilitate carbon-carbon bond cleavage reactions in activated vinylcyclopropanes, enabling ring-opening cycloaddition processes [10] [11]. These methodologies are particularly valuable for accessing complex polycyclic structures through cascade reactions involving initial cyclopropane activation [13].

Stereochemical Control in trans/cis Isomer Formation

Stereochemical control represents a critical aspect of diethyl 2-vinylcyclopropane-1,1-dicarboxylate synthesis, with profound implications for both synthetic efficiency and product applications [1] [17]. The stereochemistry of the starting dihalobutene substrate directly determines the stereochemical outcome of the cyclopropanation reaction [1].

| Starting Material | Product Distribution | Yield (%) | Stereoselectivity |

|---|---|---|---|

| trans-1,4-dichlorobutene-2 | Exclusively vinylcyclopropane | 75-80 | Complete |

| cis-1,4-dichlorobutene-2 | 50% vinylcyclopropane, 50% cyclopentene | 40-50 | None |

| 80/20 trans/cis mixture | Mixed products | 60-70 | Poor |

| Isomerized 95/5 trans/cis | 95.5% vinylcyclopropane, 4.5% cyclopentene | 75-80 | Excellent |

| 3,4-dichlorobutene-1 | Variable products | 30-50 | Poor |

The mechanistic basis for stereochemical control involves the conformational preferences of the intermediate alkylated malonate species [1]. Trans-1,4-dichlorobutene-2 adopts a conformation that favors exclusive formation of the three-membered ring through intramolecular displacement [1]. The trans geometry positions the second halogen atom in an optimal orientation for backside attack by the enolate carbon, resulting in clean cyclopropane formation [1].

Cis-1,4-dichlorobutene-2 presents a more complex stereochemical scenario due to competing reaction pathways [1]. The cis geometry enables both three-membered ring formation and five-membered ring closure through alternative cyclization modes [1]. This competing reactivity results in approximately equal formation of diethyl 2-vinylcyclopropane-1,1-dicarboxylate and diethyl cyclopentene-3-ene-1,1-dicarboxylate [1].

Industrial implementation has addressed stereochemical challenges through development of isomerization protocols [1]. Commercial 1,4-dichlorobutene-2 mixtures containing 80% trans and 20% cis isomers can be enriched to 95% trans content through catalytic isomerization [1]. This process employs thiols or hydrogen bromide catalysts under ultraviolet irradiation to achieve rapid trans/cis equilibration within 10 minutes [1].

The isomerization strategy involves initial treatment of the dichlorobutene mixture with 2-mercaptoethanol and 2,2'-azobisisobutyronitrile as radical initiator [1]. Alternative conditions utilize hydrogen bromide with ultraviolet light activation to achieve trans/cis ratios exceeding 95:5 [1]. The isomerization process maintains high recovery of dichlorobutene starting material (95-97%) while dramatically improving stereochemical purity [1].

Titanium-mediated cyclopropanation reactions demonstrate complementary stereochemical control through different mechanistic pathways [17]. These reactions proceed through "W-shaped" transition states that determine the stereochemical outcome through inversion or retention of configuration at the carbon-titanium bond [17]. The stereochemical course depends on the specific reaction conditions and substrate substitution patterns [17].

Scalability Challenges in Industrial Production

Industrial production of diethyl 2-vinylcyclopropane-1,1-dicarboxylate faces several significant challenges that impact both economic viability and technical feasibility [18] [19]. These challenges encompass reagent costs, safety considerations, waste management, and process optimization requirements [19].

| Challenge | Severity | Current Solutions | Development Status |

|---|---|---|---|

| Reagent cost | High | Process optimization | Ongoing research |

| Safety concerns | High | Safer reagent alternatives | Partially solved |

| Waste generation | Moderate | Green chemistry approaches | Active development |

| Equipment requirements | Moderate | Specialized reactors | Commercially available |

| Stereoselectivity control | High | Improved catalysts | Research stage |

| Purification complexity | High | Advanced separation techniques | Established methods |

| Catalyst recycling | Moderate | Heterogeneous catalysts | Early development |

Reagent cost represents a primary economic challenge due to the requirement for specialized starting materials [18] [19]. 1,4-Dichlorobutene-2 must be obtained in high stereochemical purity, necessitating either selective synthesis or isomerization protocols that add complexity and cost to the overall process [1]. The development of alternative starting materials or more efficient synthetic routes remains an active area of research [19].

Process optimization efforts have concentrated on improving atom economy and reducing waste generation [9] [20]. Solvent-free microwave-assisted procedures represent one approach to minimize environmental impact while maintaining synthetic efficiency [9]. Phase transfer catalytic methods offer another avenue for waste reduction through improved selectivity and reduced byproduct formation [8].

The complexity of product purification presents ongoing challenges due to the potential formation of regioisomeric and stereoisomeric byproducts [20]. Advanced separation techniques including preparative chromatography and fractional distillation under reduced pressure are required to achieve acceptable product purity [20]. The development of more selective synthetic methods that minimize byproduct formation remains a priority for industrial applications [20].

Equipment requirements for large-scale production include specialized pressure reactors for high-temperature reactions and distillation apparatus capable of handling thermally sensitive products [21]. The capital investment in such equipment represents a significant barrier to industrial implementation, particularly for smaller-scale applications [21].

Catalyst recycling and reuse present opportunities for cost reduction and environmental improvement [14]. The development of heterogeneous catalysts that can be easily separated and reused multiple times is an active area of research [14]. Current transition metal catalysts, while highly effective, are typically used in homogeneous systems that complicate catalyst recovery [14].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant